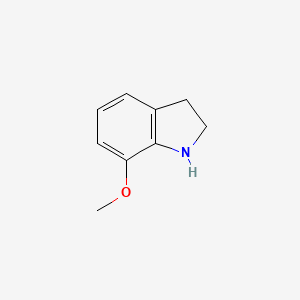

7-METHOXY-2,3-DIHYDRO-1H-INDOLE

Description

BenchChem offers high-quality 7-METHOXY-2,3-DIHYDRO-1H-INDOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-METHOXY-2,3-DIHYDRO-1H-INDOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVATPFLTCNUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564695 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334986-99-1 | |

| Record name | 7-Methoxy-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-METHOXY-2,3-DIHYDRO-1H-INDOLE synthesis pathways

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2,3-dihydro-1H-indole, also known as 7-methoxyindoline, is a valuable heterocyclic scaffold frequently utilized in medicinal chemistry and drug development.[1] Its structure is a core component in a variety of pharmacologically active compounds, including those targeting neurological disorders and exhibiting anti-inflammatory or analgesic properties.[1] The methoxy group at the 7-position significantly influences the molecule's electronic properties and metabolic stability, making it an attractive building block for novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 7-methoxy-2,3-dihydro-1H-indole, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis of the discussed pathways.

Strategic Approaches to the Synthesis of 7-Methoxyindoline

The synthesis of 7-methoxyindoline can be broadly categorized into two primary retrosynthetic strategies. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired purity of the final product.

Strategy A: Two-Step Synthesis via an Indole Intermediate This is the most common and often most practical approach. It involves the initial synthesis of the aromatic precursor, 7-methoxy-1H-indole, followed by the selective reduction of the pyrrole ring's C2-C3 double bond.

Strategy B: Direct Indoline Ring Formation This approach focuses on constructing the saturated dihydropyrrole ring directly through intramolecular cyclization of a suitably functionalized benzene derivative. This can be advantageous by reducing the number of synthetic steps.

Below is a diagram illustrating these overarching strategies.

Caption: High-level retrosynthetic strategies for 7-methoxyindoline.

Strategy A: Synthesis via 7-Methoxy-1H-indole Intermediate

This robust, two-part strategy is widely employed due to the extensive literature and well-understood methodologies for both indole synthesis and subsequent reduction.

Part 2.1: Synthesis of 7-Methoxy-1H-indole

The critical first step is the efficient construction of the 7-methoxy-1H-indole core. The Fischer indole synthesis is a classic and highly effective method for this transformation.[2][3][4]

Mechanism Insight: The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this reaction produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] The key steps are:

-

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the arylhydrazine with a carbonyl compound to form a phenylhydrazone.[4]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: A crucial electrocyclic rearrangement (a[5][5]-sigmatropic shift) occurs, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the benzene ring.[3][4][6]

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amine onto an imine, forming a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[4]

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol: Fischer Synthesis of 7-Methoxy-1H-indole-2-carboxylic acid

This protocol uses 2-methoxyphenylhydrazine and pyruvic acid. The resulting indole-2-carboxylic acid can then be decarboxylated to yield 7-methoxy-1H-indole.

-

Step 1: Hydrazone Formation

-

In a round-bottom flask, dissolve 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

-

Add sodium acetate (1.1 eq) and stir until dissolved.

-

Slowly add pyruvic acid (1.05 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The corresponding hydrazone will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Step 2: Indolization (Cyclization)

-

Place the dried hydrazone into a flask containing a suitable acidic catalyst. Polyphosphoric acid (PPA) is commonly used and often gives good yields.[4]

-

Heat the mixture with stirring to 80-100°C for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid product, 7-methoxy-1H-indole-2-carboxylic acid, will precipitate.

-

Neutralize the mixture carefully with a base (e.g., NaOH solution) and collect the solid by filtration. Wash thoroughly with water and dry.

-

-

Step 3: Decarboxylation (if required)

-

The crude 7-methoxy-1H-indole-2-carboxylic acid is heated in a high-boiling point solvent such as quinoline with a copper catalyst.

-

Heat to approximately 230°C until gas evolution (CO2) ceases.[7]

-

The resulting 7-methoxy-1H-indole can be purified by distillation or column chromatography.

-

Causality Behind Choices:

-

Acid Catalyst: Both Brønsted acids (like HCl) and Lewis acids (like ZnCl2) can catalyze the reaction.[3] PPA is often preferred for its efficacy as both a catalyst and a dehydrating agent.

-

Carbonyl Partner: Pyruvic acid is used to install a carboxylic acid group at the 2-position, which can be useful for further functionalization or can be removed via decarboxylation. Using acetone would lead directly to 2-methyl-7-methoxy-1H-indole.

Part 2.2: Reduction of 7-Methoxy-1H-indole

The conversion of the indole to the indoline is a reduction reaction. This requires careful selection of reagents to selectively reduce the C2=C3 double bond without affecting the benzene ring or the methoxy group.

Mechanism Insight: Catalytic Hydrogenation

Catalytic hydrogenation is a premier method for this transformation.[8] The indole is exposed to hydrogen gas (H₂) in the presence of a metal catalyst.

-

Adsorption: Both the indole and H₂ adsorb onto the surface of the metal catalyst (e.g., Palladium, Platinum, Nickel).[8]

-

Hydrogen Addition: The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the C2=C3 double bond of the indole ring.

-

Desorption: The reduced product, 7-methoxyindoline, desorbs from the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 7-Methoxy-1H-indole

-

Reagents & Equipment:

-

7-Methoxy-1H-indole

-

Catalyst: 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Solvent: Ethanol, Methanol, or Acetic Acid

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

-

-

Procedure:

-

In a suitable pressure vessel, dissolve 7-methoxy-1H-indole (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Carefully add the hydrogenation catalyst (typically 5-10 mol% loading).

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 7-methoxy-2,3-dihydro-1H-indole.

-

Purify the product by column chromatography or distillation if necessary.

-

Causality Behind Choices:

-

Catalyst: Palladium on carbon is a highly effective and common choice for indole reductions.[9] Platinum-based catalysts can also be used and are sometimes more active.

-

Solvent: Acidic solvents like acetic acid can sometimes accelerate the reduction of the electron-rich pyrrole ring.

-

Pressure: Higher hydrogen pressure increases the rate of reaction by increasing the concentration of hydrogen available at the catalyst surface.

| Reaction Step | Typical Yield | Key Considerations |

| Fischer Indole Synthesis | 60-80% | Requires careful control of temperature and acidity to avoid side reactions.[2] |

| Catalytic Hydrogenation | >90% | Potential for over-reduction of the benzene ring at high temperatures/pressures. Catalyst filtration is critical. |

Strategy B: Direct Synthesis of the Indoline Ring

Directly forming the indoline ring can be more efficient. Methods like intramolecular Buchwald-Hartwig amination or reductive cyclization of nitro compounds are powerful tools for this approach.

Mechanism Insight: Reductive Cyclization of a 2-Nitro-β-phenylethyl Derivative

This strategy involves the catalytic reduction of a nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization to form the indoline ring.

-

Starting Material: A precursor like 1-methoxy-2-nitro-3-(2-nitrovinyl)benzene is required.

-

Nitro Group Reduction: A catalyst, often Palladium, reduces both nitro groups. The aliphatic nitro group is typically reduced to an amine first.

-

Intramolecular Cyclization: The newly formed primary amine acts as a nucleophile and attacks the ortho position, which is activated by the other reducing nitro group, leading to ring closure.

Caption: Workflow for direct indoline synthesis via reductive cyclization.

Experimental Protocol: Reductive Cyclization

-

Procedure:

-

Dissolve the starting o-nitrostyrene derivative in a suitable solvent like ethyl acetate or ethanol.

-

Add a palladium on carbon (10% Pd/C) catalyst.

-

Subject the mixture to catalytic hydrogenation as described in the previous section (Part 2.2).

-

The reduction of the nitro group and the alkene, followed by cyclization, often occurs in a single pot.

-

After the reaction is complete, filter the catalyst and remove the solvent.

-

Purify the resulting 7-methoxyindoline by column chromatography.

-

Causality Behind Choices:

-

One-Pot Reaction: This approach is attractive for its operational simplicity, combining reduction and cyclization into a single step, which can improve overall yield and reduce waste.

-

Substrate Dependence: The success of this method is highly dependent on the ability to synthesize the required substituted nitrostyrene precursor.

Comparative Analysis of Synthetic Pathways

| Pathway | Number of Steps | Overall Yield | Scalability | Advantages | Disadvantages |

| Strategy A: Fischer Indole + Reduction | 2-3 | Moderate-High | Good | Well-established, versatile, reliable. | Requires handling of hydrazines; decarboxylation can require harsh conditions. |

| Strategy B: Direct Reductive Cyclization | 1-2 (from precursor) | Variable | Moderate | Potentially fewer steps, atom-economical. | Synthesis of the starting material can be complex. |

Conclusion

The synthesis of 7-methoxy-2,3-dihydro-1H-indole is most reliably achieved through a two-stage process involving the initial construction of the 7-methoxy-1H-indole ring, commonly via the Fischer indole synthesis, followed by a high-yielding catalytic hydrogenation. This approach offers flexibility and is built upon well-understood and scalable reactions. Direct cyclization methods, while potentially more elegant and efficient in terms of step count, are highly contingent on the availability and synthesis of specifically functionalized precursors. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost of starting materials, and available equipment.

References

- BenchChem. (n.d.). Comparative analysis of different synthesis methods for Methyl 7-methoxy-1H-indole-4-carboxylate.

- Fujii, N. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health.

- Nenitzescu Indole Synthesis. (n.d.).

- 7-Methoxyindole. (n.d.).

- Wikipedia. (n.d.). Nenitzescu indole synthesis.

- ChemicalBook. (n.d.). 7-Methoxy-1H-indole synthesis.

- Chem-Impex. (n.d.). 7-Methoxy-2,3-dihydro-1H-indole.

- SynArchive. (n.d.). Nenitzescu Indole Synthesis.

- ResearchGate. (2025). Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid....

- Wikipedia. (n.d.). Pictet–Spengler reaction.

- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Wikipedia. (n.d.). Fischer indole synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- TCI Chemicals. (n.d.). Hydrogenation Catalysts.

- RSC Publishing. (n.d.). Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 7-Methoxy-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Value of the 7-Methoxyindoline Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole ring system stands out as a "privileged structure," a recurring motif in numerous pharmaceuticals and bioactive natural products.[1] The strategic modification of this core scaffold allows for the fine-tuning of pharmacological activity. 7-Methoxy-2,3-dihydro-1H-indole, also known as 7-methoxyindoline, represents a particularly valuable building block. Its unique combination of a saturated heterocyclic ring, an aromatic system, and a strategically placed methoxy group makes it a versatile intermediate for creating complex molecules.[2] The methoxy group, in particular, can enhance solubility and reactivity, making it an attractive starting point for novel drug candidates targeting a range of conditions, from neurological disorders to cancer.[2]

This guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It provides a comprehensive analysis of the core physicochemical properties of 7-methoxy-2,3-dihydro-1H-indole, explains the causality behind experimental choices for its characterization, and offers robust, self-validating protocols for its evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this potent scaffold in their discovery programs.

Part 1: Molecular and Physicochemical Profile

The foundational step in evaluating any chemical entity is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The structure of 7-methoxy-2,3-dihydro-1H-indole features a bicyclic system where a benzene ring is fused to a pyrrolidine ring, with a methoxy group (-OCH₃) substituent at position 7 of the aromatic ring.

Caption: High-throughput workflow for kinetic solubility determination.

Objective: To determine the kinetic solubility of 7-methoxy-2,3-dihydro-1H-indole in a physiologically relevant buffer.

Pillar of Expertise: This method is chosen for its speed and relevance to early drug discovery. It mimics the condition of a compound precipitating out of a DMSO stock into an aqueous environment, a common scenario in biological assays.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.

-

Separation of Precipitate: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any insoluble material.

-

Sample Analysis: Carefully transfer an aliquot of the clear supernatant to a separate analysis plate.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as LC-MS or UV-Vis spectroscopy, comparing the result against a calibration curve prepared in a PBS/DMSO mixture. The resulting concentration is the kinetic solubility.

Part 4: Applications in Drug Discovery and Development

7-Methoxy-2,3-dihydro-1H-indole is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or intermediate. Its value lies in the chemical "handles" it provides for constructing more complex molecules with tailored biological activities.

-

Neurological Disorders: The indole framework is central to many compounds targeting the central nervous system. This scaffold is used in the synthesis of novel drug candidates for conditions like depression and other neurological disorders. [2]* Oncology: Many kinase inhibitors and other anticancer agents incorporate the indole nucleus. [1]The 7-methoxyindoline core can be elaborated to create compounds that interfere with cancer cell signaling pathways. [2]* Anti-inflammatory and Analgesic Agents: Researchers have noted the potential for developing compounds with anti-inflammatory and pain-relieving properties from this scaffold. [2]

Caption: Role of the 7-methoxyindoline scaffold in drug discovery.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-methoxy-2,3-dihydro-1H-indole is not widely available, data from the closely related compound 7-methoxy-1H-indole provides a strong basis for safe handling procedures. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation. [3][4]

-

Hazard Classification: Harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation. [4]* Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat. [3]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. [3][4]Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C). [5][6]Protect from light.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [3]

Conclusion

7-Methoxy-2,3-dihydro-1H-indole is a chemical scaffold of significant strategic importance for medicinal chemistry and drug development. Its physicochemical profile—characterized by moderate polarity, specific reactivity, and a versatile structure—makes it an ideal starting point for the synthesis of diverse and complex molecular libraries. By understanding its core properties, from solubility to spectroscopic signatures, and by employing robust analytical protocols, researchers can fully leverage the potential of this valuable building block to drive the discovery of next-generation therapeutic agents.

References

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - ChemBK. (URL: [Link])

-

7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem - NIH. (URL: [Link])

-

Supporting Information - Wiley-VCH. (URL: [Link])

-

7-methoxy-2,3-dihydro-1H-benzo[e]indole | C13H13NO - PubChem. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

7-methoxy-3-methyl-1H-indole - Chemical Synthesis Database. (URL: [Link])

-

7-methoxy-2,3-dihydro-1h-indole-2,3-dione - PubChemLite. (URL: [Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

-

Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands - ResearchGate. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) - Human Metabolome Database. (URL: [Link])

-

7-Methoxy-1H-indole-2,3-dione | C9H7NO3 | MD Topology | NMR | X-Ray. (URL: [Link])

-

Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin - ResearchGate. (URL: [Link])

-

1-cyano-4,7-dimethoxy-2,3-dimethyl-1H-indole - ChemSynthesis. (URL: [Link])

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC - PubMed Central. (URL: [Link])

-

Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed Central. (URL: [Link])

-

One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles - MDPI. (URL: [Link])

-

Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach - Universitas Airlangga. (URL: [Link])

-

109021-59-2| Chemical Name : 7-Methoxy-3-indolecarboxaldehyde - Pharmaffiliates. (URL: [Link])

-

5,7-dimethoxy-1-methyl-1H-indole - Chemical Synthesis Database. (URL: [Link])

-

Chemical Properties of Indole (CAS 120-72-9) - Cheméo. (URL: [Link])

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-2,3-dihydro-1H-indole

Abstract: This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 7-methoxy-2,3-dihydro-1H-indole (also known as 7-methoxyindoline). As a key structural motif and intermediate in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is paramount for synthesis validation, quality control, and further research.[1][2] This document presents a predictive analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, the principles and comparative data herein provide a robust guide for researchers. Detailed, field-proven protocols for data acquisition are also provided, ensuring a self-validating system for empirical analysis.

Introduction and Molecular Overview

7-Methoxy-2,3-dihydro-1H-indole is a heterocyclic compound featuring a benzene ring fused to a dihydropyrrole ring, with a methoxy substituent at the 7-position. This structure is a common building block in the synthesis of more complex pharmacologically active molecules, including those targeting neurological disorders.[1][2] The methoxy group enhances the molecule's reactivity and solubility, making it a versatile intermediate.[1] The electron-donating nature of both the methoxy group and the nitrogen atom significantly influences the electronic environment of the aromatic ring, which is a key determinant of its spectroscopic signature.

The structural integrity and purity of this compound are critical for its use in drug development and other advanced applications. The following sections detail the expected spectroscopic data and provide the methodologies to obtain and interpret them.

Molecular Structure:

Caption: Structure of 7-methoxy-2,3-dihydro-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 7-methoxy-2,3-dihydro-1H-indole, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aliphatic protons on the dihydropyrrole ring, the aromatic protons, the N-H proton, and the methoxy group protons. The chemical shifts are influenced by the anisotropic effects of the benzene ring and the electronic effects of the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

|---|---|---|---|---|

| ~6.75 | t (triplet) | 1H | H-5 | The central proton on the aromatic ring, coupled to both H-4 and H-6, is expected to appear as a triplet. Its chemical shift is in the typical aromatic region. |

| ~6.60 | d (doublet) | 1H | H-6 | Coupled to H-5. The electron-donating nitrogen atom will shield this proton, shifting it slightly upfield compared to benzene. |

| ~6.55 | d (doublet) | 1H | H-4 | Coupled to H-5. The combined electron-donating effects of the adjacent methoxy group and the aniline-like nitrogen will cause significant shielding, shifting it upfield. |

| ~4.0-4.5 | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is expected to be in this range for a secondary amine. |

| ~3.85 | s (singlet) | 3H | -OCH₃ | Methoxy group protons typically appear as a sharp singlet in this region. Data from related methoxy indoles supports this assignment.[3] |

| ~3.60 | t (triplet) | 2H | H-2 | These protons are adjacent to the nitrogen atom, which deshields them. They will appear as a triplet due to coupling with the C-3 protons. |

| ~3.05 | t (triplet) | 2H | H-3 | These benzylic protons are coupled to the C-2 protons, resulting in a triplet. They are less deshielded than the H-2 protons. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

|---|---|---|

| ~148.0 | C-7a | This quaternary carbon is bonded to nitrogen, placing it significantly downfield. |

| ~146.5 | C-7 | This aromatic carbon is directly attached to the highly electronegative oxygen atom of the methoxy group, causing a strong deshielding effect. |

| ~129.5 | C-5 | An aromatic CH carbon, its chemical shift is typical for carbons in a benzene ring. |

| ~121.0 | C-3a | This quaternary carbon is part of the aromatic system and fused to the aliphatic ring. |

| ~118.0 | C-6 | This aromatic CH carbon is ortho to the nitrogen-bearing carbon, resulting in some shielding. |

| ~108.0 | C-4 | This aromatic CH carbon is ortho to the methoxy group, which causes significant shielding due to resonance effects. |

| ~55.5 | -OCH₃ | The carbon of the methoxy group typically appears in this region. This is consistent across a wide range of methoxy-substituted aromatic compounds.[3] |

| ~47.0 | C-2 | This aliphatic carbon is directly attached to the nitrogen atom, leading to a downfield shift compared to a standard alkane. |

| ~29.0 | C-3 | This aliphatic carbon is further from the nitrogen and is in a typical benzylic position. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 7-methoxy-2,3-dihydro-1H-indole.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0-220 ppm.

-

Acquire at least 1024 scans, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick peaks for both spectra.

-

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key bonds within the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3350-3400 | Medium, Sharp | N-H stretch | The N-H stretch of a secondary amine typically appears in this region as a single, relatively sharp peak.[4][5] |

| ~3000-3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| ~2850-2960 | Medium | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the C-H bonds on the dihydropyrrole ring and the methoxy group. |

| ~1600, ~1480 | Strong | C=C stretch (aromatic) | These two bands are characteristic of the benzene ring stretching vibrations. |

| ~1250 | Strong | Aryl-O stretch (asymmetric) | The stretching of the C-O bond between the aromatic ring and the methoxy group is a strong, characteristic band. |

| ~1030 | Medium | Aryl-O stretch (symmetric) | The symmetric C-O stretch is also expected in this region. |

| ~1100-1200 | Medium | C-N stretch | The stretching vibration of the aliphatic and aromatic C-N bonds. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Scan: Co-add 16-32 scans to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and offering clues about its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Assignment | Rationale |

|---|---|---|

| 149 | [M]⁺ (Molecular Ion) | The parent molecule minus one electron. The expected molecular weight of C₉H₁₁NO is 149.19 g/mol . This peak should be prominent. |

| 148 | [M-H]⁺ | Loss of a hydrogen radical, often from the C-3 position. |

| 134 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-aromatic compounds. |

| 120 | [M-CH₂NH]⁺ | Cleavage of the dihydropyrrole ring. |

| 106 | [M-CH₃, -CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |

Experimental Protocol: MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like 7-methoxy-2,3-dihydro-1H-indole.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Injection and Analysis: Inject 1 µL of the sample. The compound will be separated by the GC and then fragmented and detected by the MS.

Caption: Integrated approach for spectroscopic validation.

Conclusion

The spectroscopic characterization of 7-methoxy-2,3-dihydro-1H-indole is a critical step in its application for research and development. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in fundamental principles and comparative data from related structures. The detailed protocols outlined herein offer a standardized, reliable approach for researchers to acquire and interpret their own experimental data, ensuring the confident structural verification of this valuable synthetic intermediate.

References

-

PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

- Wiley-VCH. (n.d.). Supporting Information for various indole syntheses. Retrieved December 31, 2025, from the Wiley Online Library. (A general reference to supplementary materials containing indole spectra, such as those found in journals like Angewandte Chemie).

- The Royal Society of Chemistry. (n.d.). Supporting information for various indole syntheses. Retrieved December 31, 2025, from the RSC Publishing platform.

-

ATB - Automated Topology Builder. (n.d.). 7-Methoxy-1H-indole-2,3-dione. Retrieved December 31, 2025, from [Link]

-

Chemical Synthesis Database. (2025). 7-methoxy-3-methyl-1H-indole. Retrieved December 31, 2025, from [Link]

-

PubChem. (n.d.). 7-Methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum for Indole. Retrieved December 31, 2025, from [Link]

-

PubChemLite. (n.d.). 7-methoxy-2,3-dihydro-1h-indole-2,3-dione. Retrieved December 31, 2025, from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

SpectraBase. (n.d.). ¹H NMR of 1H-indole-2,3-dione, 1-[(2-methoxyphenyl)methyl]-7-methyl-. Retrieved December 31, 2025, from [Link]

-

Drozd, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

NIST. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link]

-

Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved December 31, 2025, from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-methoxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methoxy-2,3-dihydro-1H-indole, also known as 7-methoxyindoline, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted indoline scaffold is a common motif in a variety of biologically active molecules. A thorough understanding of its structure and spectroscopic properties is paramount for its application in the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 7-methoxy-2,3-dihydro-1H-indole, offering insights into the chemical environment of each nucleus within the molecule.

Predicted ¹H NMR Spectrum of 7-methoxy-2,3-dihydro-1H-indole

The ¹H NMR spectrum of 7-methoxy-2,3-dihydro-1H-indole is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydropyrrole ring, the methoxy group protons, and the amine proton. The electron-donating methoxy group at the 7-position significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 7-methoxy-2,3-dihydro-1H-indole

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.75 | t | ~7.8 | H-5 |

| ~6.65 | d | ~7.8 | H-6 |

| ~6.55 | d | ~7.8 | H-4 |

| ~3.85 | s | - | -OCH₃ |

| ~3.60 | t | ~8.5 | H-2 |

| ~3.05 | t | ~8.5 | H-3 |

| ~4.0 (broad) | s | - | N-H |

Analysis of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-6.8 ppm): The three aromatic protons (H-4, H-5, and H-6) will appear in the upfield region of the aromatic spectrum due to the electron-donating effect of the methoxy group. H-5 is expected to be a triplet due to coupling with both H-4 and H-6. H-4 and H-6 will likely appear as doublets, each coupled to H-5. The ortho and para positions relative to the methoxy group will be the most shielded.

-

Methoxy Group (δ ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet.

-

Aliphatic Region (δ 3.0-3.6 ppm): The saturation of the C2-C3 bond results in signals in the aliphatic region. The protons on C-2 and C-3 are expected to appear as triplets due to vicinal coupling with each other. The protons on C-2, being adjacent to the nitrogen atom, are expected to be slightly more deshielded than the protons on C-3.

-

Amine Proton (δ ~4.0 ppm): The N-H proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum of 7-methoxy-2,3-dihydro-1H-indole

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 7-methoxy-2,3-dihydro-1H-indole

| Chemical Shift (δ, ppm) | Assignment |

| ~146.5 | C-7 |

| ~138.0 | C-7a |

| ~128.5 | C-5 |

| ~120.0 | C-3a |

| ~118.0 | C-6 |

| ~110.0 | C-4 |

| ~55.5 | -OCH₃ |

| ~47.0 | C-2 |

| ~30.0 | C-3 |

Analysis of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 110-147 ppm): The aromatic carbons will resonate in the downfield region. C-7, being directly attached to the electron-donating methoxy group, is expected to be the most deshielded among the aromatic carbons. C-7a and C-3a are quaternary carbons and will likely show weaker signals. The chemical shifts of C-4, C-5, and C-6 are influenced by the methoxy group, with C-4 and C-6 (ortho and para to the methoxy group, respectively, in the aniline-like system) being more shielded.

-

Methoxy Carbon (δ ~55.5 ppm): The carbon of the methoxy group will appear at a characteristic chemical shift in the upfield region.

-

Aliphatic Carbons (δ 30-47 ppm): The sp³ hybridized carbons of the dihydropyrrole ring, C-2 and C-3, will resonate in the upfield region. C-2, being attached to the nitrogen, will be more deshielded than C-3.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of 7-methoxy-2,3-dihydro-1H-indole with atom numbering and a conceptual representation of an experimental workflow for its NMR analysis.

Caption: Molecular structure of 7-methoxy-2,3-dihydro-1H-indole with atom numbering.

Caption: Experimental workflow for NMR analysis.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule such as 7-methoxy-2,3-dihydro-1H-indole.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 7-methoxy-2,3-dihydro-1H-indole.

-

Choosing a Solvent: Select a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition:

The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrometry of 7-methoxy-2,3-dihydro-1H-indole

Foreword: Charting the Molecular Landscape

In the intricate world of pharmaceutical development and molecular research, the precise characterization of novel chemical entities is paramount. 7-methoxy-2,3-dihydro-1H-indole, a substituted dihydroindole, represents a scaffold of significant interest due to the prevalence of the indole framework in neuroactive compounds and other therapeutic agents.[1] Understanding its molecular characteristics is a critical step in its potential journey from a laboratory curiosity to a valuable tool in drug discovery. This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 7-methoxy-2,3-dihydro-1H-indole, offering both theoretical underpinnings and practical, field-proven insights for its analysis. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes established principles of mass spectrometry with data from closely related analogs to present a robust predictive analysis.

I. Foundational Principles: Crafting a Robust Analytical Strategy

The selection of an appropriate analytical strategy is the cornerstone of reliable mass spectrometric analysis. The physicochemical properties of 7-methoxy-2,3-dihydro-1H-indole, a relatively small and moderately polar molecule, make it amenable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

A. The Choice of Ionization: A Tale of Two Techniques

The ionization method is the heart of the mass spectrometry experiment, transforming neutral molecules into charged ions for detection. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) will profoundly influence the resulting mass spectrum and the nature of the structural information obtained.

-

Electron Ionization (EI): The Hard Ionization Approach for Structural Elucidation

EI is a highly energetic, "hard" ionization technique that imparts significant internal energy to the analyte molecule. This results in extensive fragmentation, creating a rich and reproducible fingerprint of the molecule's structure.[2] For 7-methoxy-2,3-dihydro-1H-indole, EI is the preferred method for obtaining detailed structural information and for creating a library-searchable spectrum. The ionization process involves bombarding the sample with a high-energy electron beam, typically at 70 eV, leading to the ejection of an electron and the formation of a molecular ion (M•+).[2]

-

Electrospray Ionization (ESI): The Soft Touch for Molecular Weight Determination

In contrast, ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[3] This results in very little fragmentation and typically produces a prominent protonated molecule, [M+H]+. ESI is the ideal choice when the primary goal is to confirm the molecular weight of the compound or when analyzing samples from complex biological matrices where a preliminary chromatographic separation by LC is necessary.

B. Sample Preparation: The Unseen Pillar of Quality Data

The adage "garbage in, garbage out" holds particularly true for mass spectrometry. Proper sample preparation is crucial to ensure data quality, minimize instrument contamination, and achieve optimal sensitivity.

Experimental Protocol: Sample Preparation for GC-MS and LC-MS Analysis

-

Solubilization: Prepare a stock solution of 7-methoxy-2,3-dihydro-1H-indole in a high-purity volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilution: For GC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. For LC-MS analysis, the final concentration may be lower, in the range of 0.1-1 µg/mL, depending on the sensitivity of the instrument.

-

Filtration: If the sample solution contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the chromatographic column or the mass spectrometer's ion source.

-

Internal Standard: For quantitative analysis, a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different mass) should be added to the sample prior to analysis.

II. The Fragmentation Pathway: Deconstructing 7-methoxy-2,3-dihydro-1H-indole

The electron ionization mass spectrum of 7-methoxy-2,3-dihydro-1H-indole is predicted to be a rich tapestry of fragment ions that reveal the molecule's structural intricacies. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses, with the initial ionization site playing a key role in directing the subsequent bond cleavages.[4]

A. The Molecular Ion: The Parent of All Fragments

The molecular ion (M•+) of 7-methoxy-2,3-dihydro-1H-indole has a predicted m/z of 149. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, a helpful diagnostic clue.[5] While the molecular ion peak is expected to be observable, its intensity may be reduced due to the energetic nature of EI and the presence of favorable fragmentation pathways.

B. Predicted Fragmentation Scheme under Electron Ionization

The fragmentation of the 7-methoxy-2,3-dihydro-1H-indole molecular ion is anticipated to proceed through several key pathways, driven by the presence of the methoxy group, the dihydroindole ring system, and the nitrogen atom.

Key Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable oxonium ion.[6][7] This would result in a prominent peak at m/z 134 .

-

Loss of Formaldehyde (CH2O): Another characteristic fragmentation of methoxy aromatic compounds involves the rearrangement and loss of formaldehyde. This would produce a radical cation at m/z 119 .

-

Retro-Diels-Alder (RDA) Fragmentation of the Dihydro-Pyrrole Ring: The saturated heterocyclic ring can undergo a retro-Diels-Alder type fragmentation, leading to the cleavage of the C2-C3 and N1-C7a bonds. This would result in the loss of ethene (C2H4) and the formation of a radical cation at m/z 121 .

-

Alpha-Cleavage to the Nitrogen Atom: Cleavage of the C2-C3 bond, alpha to the nitrogen atom, could lead to the formation of a stabilized iminium ion.

The following table summarizes the predicted key fragment ions for 7-methoxy-2,3-dihydro-1H-indole under electron ionization.

| Predicted m/z | Proposed Fragment Identity | Neutral Loss |

| 149 | Molecular Ion [M]•+ | - |

| 134 | [M - •CH3]+ | •CH3 |

| 121 | [M - C2H4]•+ | C2H4 |

| 119 | [M - CH2O]•+ | CH2O |

Visualizing the Fragmentation Pathway

Caption: Predicted Electron Ionization Fragmentation Pathway of 7-methoxy-2,3-dihydro-1H-indole.

III. The LC-MS Perspective: A Softer Approach

When coupled with liquid chromatography, electrospray ionization provides a complementary analytical perspective. The primary ion observed in the positive ion mode ESI mass spectrum of 7-methoxy-2,3-dihydro-1H-indole is expected to be the protonated molecule, [M+H]+, at m/z 150 . This allows for the unambiguous determination of the molecular weight.

Experimental Protocol: LC-MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Detection (ESI+):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-40 psi.

-

Scan Range: m/z 50-500.

-

Visualizing the LC-MS Workflow

Caption: General workflow for the LC-MS analysis of 7-methoxy-2,3-dihydro-1H-indole.

IV. Conclusion: A Roadmap for Confident Characterization

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 7-methoxy-2,3-dihydro-1H-indole. By understanding the principles of ionization and fragmentation, and by implementing robust analytical protocols, researchers can confidently characterize this important molecule. The predictive fragmentation analysis presented herein serves as a valuable roadmap for interpreting experimental data and for confirming the structural identity of 7-methoxy-2,3-dihydro-1H-indole. As with any analytical endeavor, the synthesis of orthogonal data from techniques such as NMR and IR spectroscopy will provide the highest level of confidence in the final structural elucidation.

V. References

-

Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. [Link]

-

Clark, C. R., & Abiedalla, Y. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Kertész, V., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(5), 799-807. [Link]

-

GNPS Library. (2022). Spectrum CCMSLIB00009972305. GNPS. [Link]

-

Olsen, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. [Link]

-

Asensio, C. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Chemical Synthesis Database. (n.d.). 7-methoxy-3-methyl-1H-indole. Chemical Synthesis Database. [Link]

-

ATB. (n.d.). 7-Methoxy-1H-indole-2,3-dione. ATB. [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

SpectraBase. (n.d.). 7-Methoxy-2,3-dimethyl-6-(2-nitrovinyl)indole. SpectraBase. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]

-

Sparkman, O. D., & Luthy, C. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 7-Methoxy-2,3-dihydro-1H-indole: A Methodological Whitepaper

Foreword: In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationships (SAR), guides lead optimization, and is critical for understanding pharmacokinetic and pharmacodynamic properties.[1][2][3] This technical guide addresses the crystal structure of 7-methoxy-2,3-dihydro-1H-indole, a heterocyclic compound of interest.

Notably, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the definitive crystal structure of 7-methoxy-2,3-dihydro-1H-indole has not yet been reported.

Therefore, this document transitions from a descriptive analysis of a known structure to a prescriptive, in-depth methodological guide. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for determining the crystal structure of 7-methoxy-2,3-dihydro-1H-indole, from synthesis to final structural refinement and validation.

The Significance of Structural Determination in Drug Discovery

The precise arrangement of atoms in a crystalline solid dictates many of its physicochemical properties, including solubility, stability, and bioavailability.[3] For active pharmaceutical ingredients (APIs), understanding the crystal structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2][4] X-ray crystallography provides an unambiguous determination of a molecule's absolute configuration at atomic resolution, which is invaluable for understanding its interaction with biological targets.[2]

7-Methoxy-2,3-dihydro-1H-indole, also known as 7-methoxyindoline, is a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] Its derivatives have been explored for their potential as antidepressants and for the synthesis of bioactive natural products.[5] A definitive crystal structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing, all of which can influence its behavior as a synthetic precursor and its ultimate biological activity.

Experimental Workflow for Crystal Structure Determination

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. The following sections outline a comprehensive workflow.

Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification of 7-Methoxy-2,3-dihydro-1H-indole

The first critical step is the synthesis of high-purity 7-methoxy-2,3-dihydro-1H-indole. Several synthetic routes to substituted indoles and indolines have been reported. A plausible approach involves the reduction of 7-methoxy-1H-indole.

Exemplary Protocol for Synthesis (Conceptual):

-

Starting Material: 7-methoxy-1H-indole.

-

Reduction: A common method for the reduction of the indole C2-C3 double bond is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like sodium cyanoborohydride in a suitable acidic medium can be employed.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining reagents. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 7-methoxy-2,3-dihydro-1H-indole. The purity should be assessed by NMR and mass spectrometry.

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. This requires a systematic screening of various crystallization conditions.

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water) should be screened.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly.

-

Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble.

-

The screening should be performed on a small scale, and the resulting crystals should be examined under a microscope for their size, morphology, and quality.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase is to determine their internal structure using X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.[6]

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A well-formed single crystal (typically 0.1-0.4 mm in each dimension) is selected and mounted on a suitable holder, such as a cryoloop.[7]

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.[6]

-

Data Collection Strategy: A strategy is devised to collect a complete set of diffraction data with good redundancy and resolution. This involves rotating the crystal through a series of angles and collecting diffraction images at each step.[8]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.[9]

Structure Solution and Refinement

The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to obtain the final crystal structure.[10]

Methodology for Structure Solution and Refinement:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: For small molecules like 7-methoxy-2,3-dihydro-1H-indole, direct methods are typically used to solve the phase problem and obtain an initial model of the structure.[11]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process involves adjusting the atomic coordinates, displacement parameters, and site occupancies to improve the agreement between the calculated and observed structure factors.[10][12][13]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: Crystal Structure of Indole-3-carboxaldehyde

As the crystal structure of 7-methoxy-2,3-dihydro-1H-indole is not available, we will use the published structure of a related compound, indole-3-carboxaldehyde , to illustrate the type of data that is obtained and how it is presented. The crystallographic data for indole-3-carboxaldehyde is available in the Cambridge Structural Database (CSD reference code: 647711).[15]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for indole-3-carboxaldehyde. This is the standard format for reporting such information.

| Parameter | Value (for Indole-3-carboxaldehyde) |

| Chemical Formula | C₉H₇NO |

| Formula Weight | 145.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.869(3) |

| b (Å) | 7.931(4) |

| c (Å) | 15.118(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 702.9(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.372 |

| R-factor | 0.045 |

| Data obtained from CSD entry 647711 |

Molecular and Packing Structure

A key output of a crystal structure determination is the visualization of the molecule's conformation and how it packs in the crystal lattice. For indole-3-carboxaldehyde, the structure reveals a planar indole ring system. In the crystal, molecules are linked by intermolecular hydrogen bonds, forming a well-ordered three-dimensional network. This type of analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound.

Conclusion

While the definitive crystal structure of 7-methoxy-2,3-dihydro-1H-indole remains to be determined, this guide provides a comprehensive and technically sound methodology for its elucidation. By following the outlined procedures for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the high-quality data necessary to solve and refine this structure. The resulting structural information will be invaluable for the medicinal chemistry community, providing a deeper understanding of this important synthetic intermediate and aiding in the rational design of novel therapeutics.[16]

References

-

Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

-

The role of crystallography in drug design. PMC - NIH. [Link]

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

-

The future of crystallography in drug discovery. PMC - NIH. [Link]

-

Crystal Structure of (E)-2,3-Dihydro-2-(R-Phenylacylidene)-1,3,3-Trimethyl-1H-Indole (R = 4-CN, 4-Cl). ResearchGate. [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Crystal structure refinement. Oxford Academic. [Link]

-

5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. NIH. [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

The three 2-thio-3H-indoles found in the Cambridge Structural Database... ResearchGate. [Link]

-

Small Molecule Structure Solution and Refinement. HKL-xray. [Link]

- Protein XRD Protocols - X-ray Diffraction D

-

Solve a small-molecule structure. CCP4 wiki. [Link]

-

Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

-

Recent advances in small molecule refinement. International Union of Crystallography. [Link]

-

Structure and Morphology of Indole Analogue Crystals. ACS Omega - ACS Publications. [Link]

-

Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

-

Indole-3-Carboxaldehyde. PubChem. [Link]

-

5-methoxy-2,3-dihydro-1H-indole. PubChem. [Link]

-

1H-Indole, 2,3-dihydro-. the NIST WebBook. [Link]

-

5-METHOXY-2,3-DIHYDRO-1H-ISOINDOLE. ChemBK. [Link]

-

Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. [Link]

-

7-methoxy-3-methyl-1H-indole. Chemical Synthesis Database. [Link]

-

Crystal structure of methyl 5-methoxy 1H-indole-2-carboxylate, C11H11NO3. ResearchGate. [Link]

-

1H-Indole, 2,3-dihydro-. the NIST WebBook. [Link]

-

Indoline. Wikipedia. [Link]

-

(PDF) Crystallographic structure, activity prediction, and hydrogen bonding analysis of some CSD-based 3,3'-bis-indole derivatives: A review. ResearchGate. [Link]

-

Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). NIH. [Link]

-

Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. ResearchGate. [Link]

-

2,3-Dihydro-1H-indole-2-sulfonic acid. PubChem. [Link]

-

Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. ResearchGate. [Link]

-

One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. MDPI. [Link]

-

N-Acetyl-2-methyl-indole. PubChem - NIH. [Link]

-

N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide. PubChem. [Link]

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. X-ray Data Collection Course [mol-xray.princeton.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 12. iucr.org [iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. migrationletters.com [migrationletters.com]

An In-depth Technical Guide to the Solubility of 7-methoxy-2,3-dihydro-1H-indole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-methoxy-2,3-dihydro-1H-indole, a versatile heterocyclic compound with significant potential in pharmaceutical research and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to empirically determine its solubility profile in a range of organic solvents. The methodologies presented herein are grounded in established scientific principles and best practices in the pharmaceutical industry.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a pivotal physicochemical property.[2][3] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.[2][3] For a promising scaffold like 7-methoxy-2,3-dihydro-1H-indole, which serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, a thorough understanding of its solubility is paramount.[1] The methoxy group in its structure is suggested to enhance its solubility and reactivity, making it an attractive candidate for medicinal chemistry.[1] This guide will delve into the theoretical underpinnings of solubility and provide a practical, step-by-step approach to its experimental determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5][6] This rule suggests that a solute is most likely to dissolve in a solvent of similar polarity.[4][5][6] To predict the solubility of 7-methoxy-2,3-dihydro-1H-indole, we must first consider its molecular structure and physicochemical properties.

Physicochemical Properties of 7-methoxy-2,3-dihydro-1H-indole

| Property | Predicted Value | Source |

| Boiling Point | 278.6±29.0 °C | [7] |

| Density | 1.076±0.06 g/cm³ | [7] |

| pKa | 5.17±0.20 | [7] |

The presence of a methoxy group (-OCH₃) and a secondary amine within the dihydroindole ring system suggests a molecule with moderate polarity. The indole nitrogen can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. These features will significantly influence its interaction with different solvents.

The Role of Solvent Polarity

Organic solvents can be broadly classified based on their polarity into polar protic, polar aprotic, and nonpolar solvents. The expected solubility of 7-methoxy-2,3-dihydro-1H-indole in these solvent classes is as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the hydrogen bonding capabilities of the target molecule, moderate to good solubility is anticipated in polar protic solvents like alcohols. Its solubility in water is expected to be lower due to the larger, nonpolar hydrocarbon portion of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can accept hydrogen bonds.[8] They are generally excellent solvents for a wide range of organic compounds.[8] Therefore, 7-methoxy-2,3-dihydro-1H-indole is predicted to have high solubility in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity and hydrogen bonding capabilities. The solubility of 7-methoxy-2,3-dihydro-1H-indole in nonpolar solvents is expected to be limited.

A summary of the predicted qualitative solubility is presented in the table below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The indole N-H and methoxy group can participate in hydrogen bonding, but the aromatic core limits aqueous solubility. Solubility is expected to be higher in alcohols than in water.[8] |